molecular formula C18H16O2 B8646621 1-tert-Butylanthracene-9,10-dione CAS No. 37808-19-8

1-tert-Butylanthracene-9,10-dione

Cat. No. B8646621
CAS RN: 37808-19-8
M. Wt: 264.3 g/mol
InChI Key: BGJQNPIOBWKQAW-UHFFFAOYSA-N
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Patent
US04581128

Procedure details

H2S and t-butyl anthraquinone are dissolved in several solvents. They are then reacted in the H2S reactor at optimum conditions to determine which combination of reactants and solvents yields the greatest conversion of anthraquinone to anthrahydroquinone. The results are set forth in Table 1 below.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S.C([C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1)(C)(C)C>>[CH:13]1[C:12]2[C:11](=[O:21])[C:10]3[C:19](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:18](=[O:20])[C:17]=2[CH:16]=[CH:15][CH:14]=1.[CH:15]1[CH:16]=[C:17]2[C:18]([OH:20])=[C:19]3[C:10](=[C:11]([OH:21])[C:12]2=[CH:13][CH:14]=1)[CH:9]=[CH:8][CH:7]=[CH:6]3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.